7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine
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Overview
Description
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is a complex organic compound belonging to the pyrazolo-pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, an ethoxycarbonyl group, and a fluorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds . This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo-[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, the activation of the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) followed by the addition of amine or thiol can provide monosubstituted derivatives .
Chemical Reactions Analysis
Types of Reactions
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, triethylamine, and morpholine for debromination . The reaction conditions often involve the use of catalysts such as XPhosPdG2/XPhos and solvents like dichloromethane .
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of the compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine involves its interaction with specific molecular targets. For example, its inhibition of monoamine oxidase B is achieved through binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo-[1,5-a]pyrimidines: These compounds share a similar pyrazolo-pyrimidine core and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
Uniqueness
7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15F4N3O2 |
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Molecular Weight |
369.31 g/mol |
IUPAC Name |
ethyl (7E)-7-[(4-fluorophenyl)methylidene]-3-(trifluoromethyl)-4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H15F4N3O2/c1-2-26-16(25)24-8-11(7-10-3-5-12(18)6-4-10)14-13(9-24)15(23-22-14)17(19,20)21/h3-7H,2,8-9H2,1H3,(H,22,23)/b11-7+ |
InChI Key |
AETULCAXFUFXKW-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N1C/C(=C\C2=CC=C(C=C2)F)/C3=NNC(=C3C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=C(C=C2)F)C3=NNC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
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